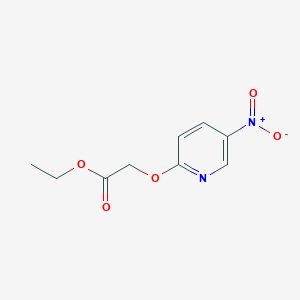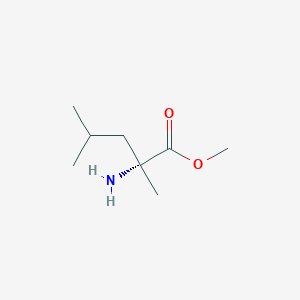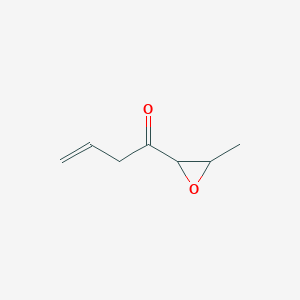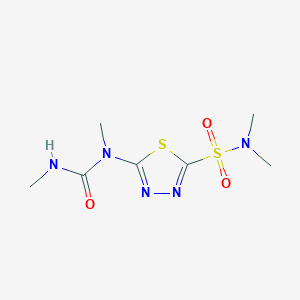
(5-Nitro-pyridin-2-yloxy)-acetic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Nitro-pyridin-2-yloxy)-acetic acid ethyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to an acetic acid ethyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitro-pyridin-2-yloxy)-acetic acid ethyl ester typically involves the reaction of 5-nitro-2-hydroxypyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
5-Nitro-2-hydroxypyridine+Ethyl bromoacetateK2CO3,DMF(5-Nitro-pyridin-2-yloxy)-acetic acid ethyl ester
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Nitro-pyridin-2-yloxy)-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Nucleophilic Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 5-Amino-pyridin-2-yloxy-acetic acid ethyl ester.
Hydrolysis: (5-Nitro-pyridin-2-yloxy)-acetic acid.
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(5-Nitro-pyridin-2-yloxy)-acetic acid ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5-Nitro-pyridin-2-yloxy)-acetic acid ethyl ester involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester moiety can be hydrolyzed to release the active carboxylic acid, which may further interact with enzymes or receptors in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Nitro-pyridin-2-yloxy)-acetic acid: Similar structure but lacks the ethyl ester group.
(5-Nitro-pyridin-2-yloxy)-methyl ester: Similar structure with a methyl ester group instead of an ethyl ester group.
(5-Nitro-pyridin-2-yloxy)-propyl ester: Similar structure with a propyl ester group.
Uniqueness
(5-Nitro-pyridin-2-yloxy)-acetic acid ethyl ester is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. The presence of the ethyl ester group can also affect its pharmacokinetic properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
392670-15-4 |
|---|---|
Formule moléculaire |
C9H10N2O5 |
Poids moléculaire |
226.19 g/mol |
Nom IUPAC |
ethyl 2-(5-nitropyridin-2-yl)oxyacetate |
InChI |
InChI=1S/C9H10N2O5/c1-2-15-9(12)6-16-8-4-3-7(5-10-8)11(13)14/h3-5H,2,6H2,1H3 |
Clé InChI |
KHWQMEYLAIAXFH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=NC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Propanol,1-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2R)-(9CI)](/img/structure/B13833223.png)
![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B13833229.png)




![[6-(2-Ethoxy-2-oxoacetyl)-1,3-benzodioxol-5-yl] 2,2-dimethylpropanoate](/img/structure/B13833276.png)
![4-Azatricyclo[5.2.0.0~1,4~]nonane](/img/structure/B13833278.png)



